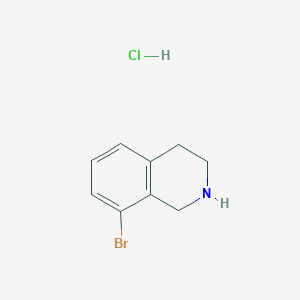

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1159813-53-2) is a brominated tetrahydroisoquinoline (THIQ) derivative. Its molecular formula is C₉H₁₀BrClN, with an average molecular weight of 276.602 g/mol . The compound features a bromine substituent at the 8-position of the isoquinoline core, which influences its electronic properties and reactivity. It is commercially available and utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive molecules .

Propriétés

IUPAC Name |

8-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWVDBMVHDRRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670360 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159813-53-2 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) are a class of compounds characterized by a bicyclic structure that includes a nitrogen atom. They are known for their broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. The introduction of bromine at the 8-position enhances the biological profile of these compounds by modulating their interactions with biological targets.

Biological Activities

1. Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration, particularly in conditions mimicking Alzheimer's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress contributes to its protective effects against neuronal apoptosis .

2. Antidepressant Activity

Studies have demonstrated that THIQ derivatives can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain. Specifically, this compound has shown promise in enhancing mood and reducing anxiety-like behaviors .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial cell membranes and inhibit growth. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. The presence of the bromine atom at the 8-position plays a crucial role in enhancing lipophilicity and improving binding affinity to target receptors. Comparative studies on various THIQ analogs highlight how modifications in substituents can lead to significant changes in biological activity .

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

The pharmacokinetic properties of this compound indicate good absorption and distribution characteristics. In silico studies suggest that the compound has favorable blood-brain barrier penetration and high plasma protein binding .

Toxicological Studies

Acute toxicity assessments reveal that while the compound exhibits beneficial pharmacological effects, it also poses certain risks at elevated doses. Studies have shown variable hepatotoxicity among different THIQ derivatives, emphasizing the need for careful dose management in therapeutic applications .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Models

In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest potential therapeutic implications for treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on bacterial cultures demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations. This highlights its potential as a lead compound for developing new antimicrobial agents .

Applications De Recherche Scientifique

Medicinal Chemistry

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is classified under tetrahydroisoquinolines (THQs), which are known for their diverse pharmacological properties. Some notable applications include:

- Dopamine Modulation : THQs have been studied for their interactions with the dopamine system, which is crucial in treating conditions such as Parkinson's disease and schizophrenia. Research indicates that 8-bromo derivatives may exhibit similar effects.

- Anticonvulsant Properties : Certain THQs have shown promise in animal models for their anticonvulsant effects, suggesting potential therapeutic applications in epilepsy.

- Anticancer Activity : Initial studies have explored the anticancer potential of THQs, including this compound, indicating possible pathways for drug development targeting specific cancer types.

Biological Research

The compound serves as a valuable tool in various biological studies:

- Enzyme Activity Studies : It can be utilized to investigate enzyme interactions and activities due to its ability to bind to specific molecular targets.

- Receptor Binding Studies : The compound’s structural features enable it to act as a probe for studying receptor-ligand interactions, which are vital for understanding signaling pathways in cells.

Industrial Applications

In addition to its research applications, this compound has industrial uses:

- Synthesis of Dyes and Pigments : Its unique chemical properties make it suitable for use in the production of high-performance materials such as dyes and pigments.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Dopamine Interaction | Investigated the interaction of THQs with dopamine receptors | Found that certain derivatives modulate dopamine activity effectively. |

| Anticonvulsant Activity Evaluation | Tested THQ derivatives in animal models | Demonstrated significant anticonvulsant effects compared to controls. |

| Anticancer Potential Assessment | Evaluated cytotoxic effects on cancer cell lines | Indicated promising results against specific cancer types. |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 8-position undergoes nucleophilic substitution with amines, alkoxides, or thiols under basic conditions. This reaction is pivotal for synthesizing derivatives with modified pharmacological profiles.

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| K₂CO₃, DMF, 60°C | 8-Amino-tetrahydroisoquinoline derivatives | 60–70% | Amine nucleophiles require prolonged heating |

| NaOEt, ethanol, reflux | 8-Ethoxy-tetrahydroisoquinoline | 55–65% | Alkoxy products sensitive to hydrolysis |

| Thiourea, H₂O/EtOH, 80°C | 8-Mercapto-tetrahydroisoquinoline | 50–60% | Thiol derivatives exhibit oxidative instability |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation. These transformations are critical for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

This reaction couples the compound with boronic acids to form biaryl or heteroaryl products.

Buchwald-Hartwig Amination

This method introduces amine groups via palladium-catalyzed coupling with aryl halides or amines.

| Reagents/Conditions | Products | Yield | Catalyst |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 8-(Arylamino)-tetrahydroisoquinoline | 65–75% | Tris(dibenzylideneacetone)dipalladium |

Functional Group Transformations

The tetrahydroisoquinoline core undergoes further modifications to introduce additional functional groups.

N-Boc Protection/Deprotection

The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) for subsequent synthetic steps.

Reduction and Oxidation

The tetrahydroisoquinoline ring can be oxidized to isoquinoline derivatives or reduced further, though these reactions are less commonly reported for the brominated analog.

Reaction Optimization Insights

Comparaison Avec Des Composés Similaires

Positional Isomers of Brominated THIQ Hydrochlorides

Bromine substitution at different positions on the THIQ scaffold significantly alters physicochemical and biological behavior:

Key Observations :

- Synthetic Accessibility : 7-Bromo-THIQ is frequently used in multi-step syntheses due to its commercial availability and high reactivity in chlorosulfonylation and condensation reactions .

- Structural Impact : Bromine at the 8-position (target compound) may confer steric and electronic differences compared to 5-, 6-, or 7-bromo isomers, affecting binding in biological systems.

Substituted Derivatives of Brominated THIQs

Additional substituents on the THIQ scaffold modulate solubility, bioactivity, and stability:

Key Observations :

Comparison with Non-Brominated THIQ Derivatives

Key Observations :

- Functional Group Influence: Bromine in 8-Bromo-THIQ HCl may enhance binding to hydrophobic enzyme pockets compared to methoxy or benzyl groups in papaverine or salsolinol.

Méthodes De Préparation

Bromination of Pre-formed Tetrahydroisoquinoline Scaffold

- Starting Material: 1,2,3,4-tetrahydroisoquinoline or its derivatives.

- Bromination Agents: N-Bromosuccinimide (NBS) or molecular bromine (Br₂).

- Conditions: Controlled temperature (0–25°C) to ensure regioselectivity and avoid di-substitution.

- Procedure: Bromination of the tetrahydroisoquinoline scaffold under inert atmosphere with stoichiometric control of brominating agent to selectively introduce bromine at the 8-position.

- Purification: Column chromatography using silica gel with hexane/ethyl acetate gradient.

- Yield and Purity: Typically >95% purity with melting points around 160–161°C reported for similar bromo derivatives.

Reduction of 8-Bromo-3,4-dihydroisoquinoline

- Reduction Agent: Borane-tetrahydrofuran complex (BH₃·THF) or sodium borohydride (NaBH₄).

- Procedure: Reduction of 8-bromo-3,4-dihydroisoquinoline under inert atmosphere in THF or methanol to yield 8-bromo-1,2,3,4-tetrahydroisoquinoline.

- Notes: This step is crucial to convert the dihydro intermediate to the tetrahydro form without removing the bromine substituent.

Cyclization via Pomeranz–Fritsch or Bischler–Napieralski Routes

- Cyclization: Formation of the isoquinoline ring system from substituted phenethylamine and aldehyde precursors.

- Example: Reaction of 3-bromophenethylamine with aldehydes in the presence of acid catalysts (e.g., phosphoric acid, trifluoroacetic acid) using Dean-Stark apparatus to remove water and drive the cyclization.

- Yield: Moderate yields (~30–40%) reported for related isoquinoline intermediates.

- Subsequent Reduction: Isoquinoline intermediates are reduced to tetrahydroisoquinolines using catalytic hydrogenation or chemical reducing agents.

Synthesis from 3-Bromophenylacetonitrile (Alternative Route)

- Stepwise Process:

- Catalytic hydrogenation of 3-bromophenylacetonitrile with Raney nickel in methanol or ethanol to obtain 3-bromophenethylamine.

- Carbamate formation via reaction with methyl chloroformate under acid-catalyzed conditions.

- Cyclization with 2-oxoacetic acid and sulfuric acid in tetrahydrofuran to form 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

- Acidic hydrolysis to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

- Note: Although this method targets the 6-bromo isomer, it illustrates the feasibility of multi-step synthesis involving nitrile reduction, carbamate formation, and ring closure applicable to bromo-substituted tetrahydroisoquinolines.

Formation of Hydrochloride Salt

- The free base 8-bromo-1,2,3,4-tetrahydroisoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).

- This step improves the compound’s stability and solubility for storage and further application.

Purification and Characterization

- Purification: Column chromatography (silica gel) is the preferred method to isolate the pure bromo-tetrahydroisoquinoline.

- Characterization: Melting point determination, NMR spectroscopy (^1H NMR, ^13C NMR), and mass spectrometry (LC-MS) confirm structure and purity.

- Typical NMR Data: Aromatic protons appear between 6.9–7.4 ppm; methylene protons adjacent to nitrogen appear as triplets or singlets around 2.8–4.5 ppm; characteristic signals for tert-butyl carbamate derivatives if used as protecting groups.

Summary Table of Preparation Methods

Research Findings and Considerations

- Regioselectivity: Controlling bromination conditions is critical to achieve substitution at the 8-position without over-bromination or substitution at other positions.

- Reduction Sensitivity: The reducing agents must be chosen to selectively reduce the dihydroisoquinoline to tetrahydroisoquinoline without debromination.

- Purification Challenges: Due to close polarity of isomeric brominated derivatives, chromatographic separation may require careful optimization of solvent gradients.

- Solubility and Formulation: The hydrochloride salt exhibits better solubility in aqueous media, facilitating biological assays and formulation development.

Practical Notes on Preparation

- Use an inert atmosphere (nitrogen or argon) during sensitive steps to prevent oxidation.

- Employ physical methods such as vortexing, ultrasound, or gentle heating to aid dissolution during formulation preparation.

- Maintain strict control over reaction temperature and stoichiometry to maximize yield and selectivity.

- Confirm structure and purity at each stage using spectroscopic methods.

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves bromination of the tetrahydroisoquinoline scaffold under controlled conditions. For optimization, variables such as solvent polarity (e.g., dichloromethane/hexane mixtures), temperature (0–25°C), and stoichiometry of brominating agents should be systematically tested. Recrystallization from CHCl/hexane (2:1) can improve purity, as demonstrated in analogous brominated tetrahydroisoquinoline derivatives . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during workup ensures minimal side-product formation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substitution patterns and confirming the absence of regioisomers. X-ray crystallography provides definitive proof of molecular geometry, as seen in structurally related brominated tetrahydroquinolines, where Br⋯Br van der Waals interactions and hydrogen-bonding networks stabilize crystal packing . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition.

Q. How should researchers evaluate the stability and storage requirements of this compound under various laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or LC-MS. Store lyophilized samples in amber vials under inert gas (argon/nitrogen) at –20°C, as recommended for structurally similar hydrochlorides to prevent hydrolysis or oxidative decomposition .

Advanced Research Questions

Q. How can researchers investigate the electronic and steric effects of the bromine substituent on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to model the molecule’s electron density and frontier molecular orbitals, identifying reactive sites. Experimentally, compare reaction rates with non-brominated analogs under identical conditions (solvent, nucleophile concentration). X-ray crystallography can reveal steric hindrance by analyzing bond angles and intermolecular contacts, as observed in brominated isoquinoline derivatives .

Q. What methodological approaches are recommended for resolving contradictions in reported synthetic yields or purity levels of this compound across different studies?

- Methodological Answer : Perform a systematic review of protocols to isolate variables (e.g., catalyst purity, solvent grade). Replicate experiments under strictly controlled conditions, using in situ monitoring (e.g., IR spectroscopy) to detect transient intermediates. Cross-validate purity claims via orthogonal methods (e.g., NMR, HPLC, and melting point analysis). This aligns with frameworks for addressing reproducibility in chemical synthesis .

Q. How can computational modeling techniques be integrated with experimental data to predict the behavior of this compound in novel reaction systems?

- Methodological Answer : Develop QSAR (quantitative structure-activity relationship) models using descriptors like Hammett constants or molecular electrostatic potentials. Validate predictions experimentally via kinetic studies. For example, molecular dynamics simulations can predict solubility in mixed solvents, while docking studies may explore binding affinities in biological systems, guided by prior structural data from crystallography .

Methodological Notes

- Theoretical Frameworks : Align experimental designs with established chemical theories (e.g., Curtin-Hammett principle for kinetic control) to ensure mechanistic rigor .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to analyze variability in synthetic yields or spectroscopic data, reducing confirmation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.